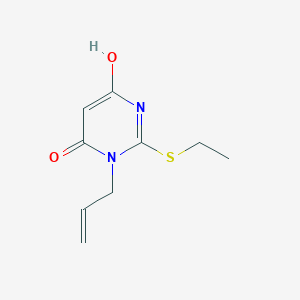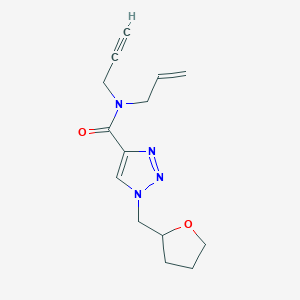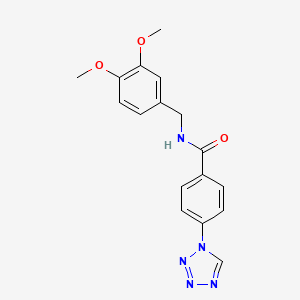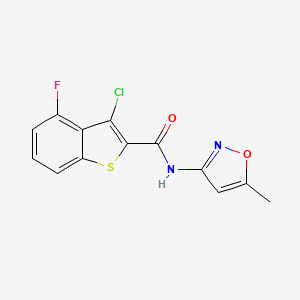![molecular formula C22H33N3O B6040731 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6040731.png)
2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol, also known as CP-154,526, is a synthetic compound that belongs to the piperazine class of chemicals. It was first synthesized by Pfizer in the early 1990s and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol selectively binds to the CRF1 receptor and blocks the binding of its endogenous ligands, such as corticotropin-releasing hormone (CRH). This results in the inhibition of downstream signaling pathways, which are involved in the regulation of stress responses and anxiety.
Biochemical and physiological effects:
2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce stress-induced behaviors, such as hyperactivity and hyperarousal, and to improve cognitive function in certain tasks. 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its selectivity for the CRF1 receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation is that 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol. One area of interest is the role of CRF1 receptors in the development and maintenance of addiction, and the potential use of 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol as a therapeutic agent for addiction treatment. Another area of interest is the potential use of 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol in the treatment of anxiety and depression, as well as other stress-related disorders. Finally, further studies are needed to better understand the mechanisms of action of 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol and its effects on various biological systems.
Synthesemethoden
The synthesis of 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol involves several steps, starting with the reaction of 3,5-dimethyl-1H-indole with 1-bromo-3-chloropropane to form the corresponding alkyl halide. This is then reacted with piperazine to form the intermediate, which is finally reduced with sodium borohydride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been primarily studied for its potential applications in neuroscience research. It acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which is involved in the regulation of stress responses, anxiety, and depression. 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been used to study the role of CRF1 receptors in various physiological and pathological conditions, including addiction, PTSD, and depression.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-16-7-8-21-20(13-16)17(2)22(23-21)15-24-10-11-25(18-5-3-4-6-18)19(14-24)9-12-26/h7-8,13,18-19,23,26H,3-6,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUGSVIAKVYGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)CN3CCN(C(C3)CCO)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6040658.png)


![3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6040685.png)
![1-benzyl-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B6040689.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6040712.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6040724.png)

![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6040754.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
![[1-(2,5-dimethoxy-4-methylbenzyl)propyl]amine hydrochloride](/img/structure/B6040767.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6040774.png)